Piperitone oxide

Description

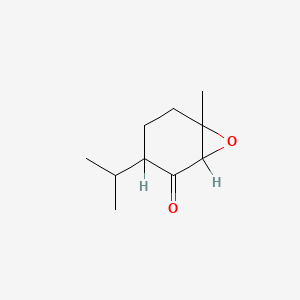

Structure

3D Structure

Properties

CAS No. |

5286-38-4 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

IAFONZHDZMCORS-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC2(C(C1=O)O2)C |

Canonical SMILES |

CC(C)C1CCC2(C(C1=O)O2)C |

Other CAS No. |

5286-38-4 |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of Piperitone Oxide in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of piperitone (B146419) oxide in various Mentha species. It includes quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Data of Piperitone Oxide in Mentha Species

The concentration of this compound in the essential oils of Mentha species can vary significantly depending on the species, chemotype, geographical origin, and environmental conditions.[1][2] Several species have been identified as potent natural sources of this oxygenated monoterpene. The following table summarizes the quantitative data reported in the scientific literature.

| Mentha Species | Plant Part | Geographical Origin | This compound (%) in Essential Oil | Reference(s) |

| Mentha longifolia | Aerial parts | Jordan | 83.7 | [3] |

| Mentha longifolia | Leaves | Lithuania | 44.2 - 57.2 | [4] |

| Mentha longifolia | Leaves | Supercritical CO2 Extract | 26.59 | |

| Mentha spicata | Leaves | Not Specified | 74.25 | [5] |

| Mentha spicata | Not Specified | Greece | 23.0 (piperitone epoxide) | [6] |

| Mentha spicata | Not Specified | Iran | 19.3 | [7] |

| Mentha suaveolens | Not Specified | Not Specified | >50 | [8] |

| Mentha suaveolens | Not Specified | Morocco | 3.8 | [9] |

| Mentha rotundifolia | Leaves | Morocco | 3.8 | [9] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from Mentha species involve several key methodologies. This section provides detailed protocols for the most common techniques cited in the literature.

Extraction of Essential Oil

2.1.1. Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[3]

-

Plant Material Preparation: Fresh or air-dried aerial parts (leaves and stems) of the Mentha species are used. The material is typically coarsely ground to increase the surface area for efficient extraction.[3]

-

Apparatus: A Clevenger-type apparatus is commonly employed.

-

Procedure:

-

Place a known quantity of the prepared plant material (e.g., 100 g) into a round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Heat the flask to boiling. The steam and volatile essential oil components will rise and pass into the condenser.

-

The condensed mixture of water and essential oil is collected in the separator of the Clevenger apparatus.

-

The distillation process is typically carried out for 3-4 hours.[10]

-

After cooling, the essential oil layer is separated from the aqueous layer.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.[3]

-

2.1.2. Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" extraction technique that utilizes supercritical CO2 as a solvent. This method is highly efficient and avoids the use of organic solvents and high temperatures, thus preventing thermal degradation of the compounds.[3][11]

-

Plant Material Preparation: Dried and ground leaves of the Mentha species are used.

-

Apparatus: A supercritical fluid extraction system.

-

Procedure:

-

Load the ground plant material into the extraction vessel.

-

Set the extraction parameters. Typical conditions for this compound extraction are a pressure of 200 bar and a temperature of 40°C.[3]

-

Pump supercritical CO2 through the extraction vessel.

-

The extracted compounds are separated from the CO2 in a separator by reducing the pressure and/or temperature.

-

The collected extract is a concentrated mixture of essential oil components.

-

Isolation of this compound

For obtaining pure this compound, chromatographic techniques are employed.

-

Column Chromatography:

-

The crude essential oil is loaded onto a silica (B1680970) gel column.

-

A gradient elution is performed using a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[10]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are combined and the solvent is evaporated.

-

-

Preparative Thin Layer Chromatography (TLC):

-

The extract is applied as a band onto a preparative TLC plate (silica gel 60 F254).

-

The plate is developed in a suitable mobile phase, such as n-hexane:ethyl acetate (B1210297) (1:2 v/v).

-

The band corresponding to this compound is visualized under UV light, scraped from the plate, and the compound is eluted with a solvent like methanol.

-

Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound in essential oils.[1]

-

Sample Preparation: Dilute the essential oil sample in a volatile solvent such as hexane (B92381) or ethanol (B145695) (e.g., 1:100 v/v).[1]

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: A programmed temperature gradient is employed to separate the components of the essential oil. An example program could be: initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.

-

Injector Temperature: Typically set around 250°C.

-

-

Mass Spectrometry Conditions:

-

Identification: Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[1][12]

-

Quantification: The relative percentage of this compound is calculated by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.[1]

Biosynthesis of this compound in Mentha Species

This compound is a monoterpenoid synthesized in the glandular trichomes of Mentha leaves.[13] Its biosynthesis is part of the broader terpenoid pathway, starting from primary metabolites. The key steps are outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Supercritical fluid extraction: A greener way to extract peppermint essential oil - American Chemical Society [acs.digitellinc.com]

- 12. GC/MS Analysis and Protective Effects of Mentha longifolia L. Essential Oil Against Antituberculosis Drug-Induced Organs Toxicity in Wistar Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Biosynthesis of Piperitone Oxide from Piperitenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide is an oxygenated monoterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries, found notably in the essential oils of various Mentha species. Its biosynthesis from piperitenone (B1678436) represents a critical enzymatic step, concluding a branch of the complex monoterpenoid pathway. This technical guide provides a comprehensive overview of the conversion of piperitenone to piperitone oxide, detailing the enzymatic basis, and offering protocols for both biological and chemical synthesis and analysis. While the biosynthetic pathway to piperitenone is well-documented, the final epoxidation step, catalyzed by a cytochrome P450-dependent epoxidase, is an area of active research, with the specific enzyme yet to be fully characterized. This document synthesizes current knowledge to support further investigation and application of this pathway in metabolic engineering and drug development.

The Biosynthetic Pathway of this compound

The formation of this compound is the terminal step in a specific branch of the monoterpenoid biosynthetic pathway, which is localized in the glandular trichomes of mint leaves.[1] The pathway originates from geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes.

The key enzymatic steps leading to this compound are as follows:

-

Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway initiates with the cyclization of GPP to (-)-limonene, a reaction catalyzed by (-)-limonene synthase.[1]

-

(-)-Limonene to (-)-trans-Isopiperitenol (B1216475): (-)-Limonene undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This step is catalyzed by a cytochrome P450 monooxygenase, specifically (-)-limonene-3-hydroxylase.[1]

-

(-)-trans-Isopiperitenol to (-)-Isopiperitenone (B1197589): The resulting alcohol is oxidized to a ketone by (-)-trans-isopiperitenol dehydrogenase.[1]

-

(-)-Isopiperitenone to Piperitenone: An isomerization reaction, catalyzed by isopiperitenone (B1196671) isomerase, converts (-)-isopiperitenone to piperitenone.[1]

-

Piperitenone to this compound: The final step is the epoxidation of piperitenone to form this compound. This reaction is catalyzed by a cytochrome P450-dependent epoxidase, which has not yet been definitively identified and characterized in Mentha species.[1] Research also suggests the possibility of a non-enzymatic epoxidation of piperitenone in the presence of peroxides under weakly basic conditions, which may contribute to the observed enantiomeric excess of the natural product.[1][2]

References

In-Depth Technical Guide to the Physicochemical Properties of Piperitone Oxide (C₁₀H₁₆O₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide, a bicyclic monoterpenoid with the chemical formula C₁₀H₁₆O₂, is a naturally occurring compound found in the essential oils of various plant species, notably within the Mentha genus. Its unique chemical structure, featuring an epoxide ring, contributes to its diverse biological activities, including potential anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the core physicochemical properties of piperitone oxide, detailed experimental protocols for their determination, and a summary of its known biological activities. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and a putative signaling pathway are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound in drug discovery and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic minty and herbaceous odor. Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 168.23 g/mol | |

| Appearance | Colorless to pale yellow clear liquid (est.) | |

| Odor Profile | Minty, herbaceous, woody, camphoraceous | |

| CAS Number | 5286-38-4 |

Table 2: Thermodynamic and Physical Constants of this compound

| Property | Value | Reference(s) |

| Boiling Point | 231 to 236 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | Not available | |

| Vapor Pressure | 0.05 mmHg at 25 °C (est.) | |

| Flash Point | 90.90 to 102.13 °C (TCC) | |

| Refractive Index (n_D^20) | Not available | |

| Optical Rotation ([α]_D) | Varies depending on stereoisomer | |

| logP (o/w) | 1.272 to 1.8 |

Table 3: Solubility of this compound at 25 °C

| Solvent | Solubility (mg/L) | Reference(s) |

| Water | 213.5 (est.) | |

| Alcohol | Soluble |

Experimental Protocols

This section details the methodologies for the characterization and analysis of this compound.

Spectroscopic Analysis

GC-MS is a primary technique for the identification and quantification of this compound in complex mixtures like essential oils.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer detector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Sample Preparation: Dilute the essential oil sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) at an appropriate ratio (e.g., 1:100 v/v).

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramp to 240 °C at 5 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a known standard and by matching the mass spectrum with libraries such as NIST and Wiley.

NMR spectroscopy is crucial for the structural elucidation of this compound.

-

Instrumentation: An NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on the concentration.

-

IR spectroscopy is used to identify the functional groups present in this compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

ATR: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Liquid Film: Place a drop of the sample between two NaCl or KBr plates.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound, such as C=O (ketone) and C-O-C (epoxide).

Determination of Physicochemical Properties

The boiling point can be determined using a micro-boiling point apparatus or by distillation. A common laboratory method involves a Thiele tube.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Invert the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the sample. As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

The refractive index is measured using a refractometer, typically an Abbe refractometer.

-

Apparatus: Abbe refractometer with a temperature-controlled prism.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surface is clean and dry.

-

Apply a few drops of the this compound sample onto the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, including anticancer and anti-inflammatory effects. Its mechanism of action is an active area of research.

Anticancer Activity

Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the intrinsic mitochondrial pathway.

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a plant source.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a monoterpenoid of significant interest due to its presence in various essential oils and its potential pharmacological applications. This technical guide has provided a detailed summary of its core physicochemical properties, offering a valuable resource for researchers. The outlined experimental protocols for spectroscopic analysis and the determination of physical constants serve as a practical guide for the characterization of this compound. Further research into the specific mechanisms of its biological activities, particularly its interaction with cellular signaling pathways, is warranted to fully elucidate its therapeutic potential.

Spectroscopic Profile of Piperitone Oxide: A Technical Guide for Researchers

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the monoterpenoid piperitone (B146419) oxide, providing a crucial resource for its identification, characterization, and application in scientific research and drug development.

Introduction

Piperitone oxide is a naturally occurring monoterpenoid epoxide derived from piperitone. It exists as different stereoisomers, including cis and trans forms, which can be found in the essential oils of various plants, such as those from the Mentha (mint) species. The presence of the epoxide functional group makes this compound a reactive and versatile chiral building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological processes. This guide provides a comprehensive overview of the key spectroscopic data for this compound and detailed experimental protocols for acquiring this information.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, compiled from scientific literature. It is important to note that the exact spectral values can vary slightly depending on the solvent used, the specific isomer present, and the instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ~3.03 | s | H-2 |

| ~0.90 | s | CH₃ (geminal) |

| ~0.80 | s | CH₃ (geminal) |

Note: The data presented is based on reported values and may not represent a complete assignment of all protons. Further 2D NMR experiments such as COSY and HSQC would be required for a definitive assignment of all signals.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) [ppm] | Carbon Atom |

| ~208.5 | C-1 (C=O) |

| ~62.0 | C-2 |

| ~61.5 | C-3 |

| ~52.0 | C-6 |

| ~29.0 | C-7 |

| ~21.5 | C-10 |

| ~20.0 | CH₃ (geminal) |

| ~18.0 | CH₃ (geminal) |

Note: The assignments are based on reported data and Heteronuclear Multiple Bond Correlation (HMBC) experiments. Key HMBC correlations include the proton at δ 3.03 with carbons at δ 208.5 (C-1), 61.5 (C-3), 52.0 (C-6), and 21.5 (C-10). The geminal methyl protons show correlations with the carbons at δ 52.0 (C-6) and 29.0 (C-7).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and epoxide functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1710 | C=O stretch (ketone) |

| ~1250 | C-O stretch (epoxide) |

| ~850 | C-O stretch (epoxide, ring vibration) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining its molecular weight and elucidating its structure. For this compound (C₁₀H₁₆O₂), the expected molecular weight is approximately 168.23 g/mol .[1]

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Putative Fragment Assignment |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 125 | [M - C₃H₇]⁺ |

| 111 | |

| 97 | |

| 83 | |

| 69 | [C₄H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The fragmentation pattern can be complex and may vary depending on the ionization method used. The listed fragments are based on typical electron ionization (EI) mass spectra of similar compounds.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 400 MHz or higher.

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-8192, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (¹H) or the solvent signal (CDCl₃ at δ 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer.

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a small amount of solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture, confirm its molecular weight, and analyze its fragmentation pattern.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

A suitable capillary column for terpenoid analysis (e.g., HP-5ms, DB-5).

Sample Preparation:

-

Dilute a small amount of the sample containing this compound in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 to 100:1, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5-10 °C/min.

-

Final hold: Hold at 240 °C for 5-10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST, Wiley) for confirmation.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

References

The Multifaceted Biological Activities of Piperitone Oxide: A Technical Guide for Researchers

Introduction

Piperitone (B146419) oxide, a naturally occurring monoterpene epoxide, has emerged as a compound of significant scientific interest due to its diverse and potent biological activities.[1][2][3] Predominantly found in the essential oils of various plants, particularly within the Mentha (mint) species, this molecule holds considerable promise for applications in drug development and pest management.[1][4] Its chemical structure, characterized by an epoxide ring and an α,β-unsaturated ketone, is believed to be fundamental to its wide-ranging effects, which include anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[5] This technical guide provides a comprehensive overview of the biological activities of piperitone oxide, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

Anticancer Activity: Induction of Differentiation and Apoptosis

This compound has demonstrated notable anticancer effects, primarily through the induction of cell differentiation and apoptosis, representing a potential therapeutic strategy to revert malignant cells to a more mature and less proliferative state.[2][5]

Induction of Differentiation in Colon Cancer Cells

A significant area of research has focused on this compound's ability to induce differentiation in human colon cancer cells.[5][6] Studies have shown it to be a potent inducer of differentiation in the RCM-1 human colon cancer cell line, a key finding as differentiation therapy is a promising approach in cancer treatment.[1][7][8] The formation of duct-like structures, a marker of differentiation in these cells, is a key qualitative observation.[6] Research has also indicated that the (+)-piperitenone oxide enantiomer exhibits stronger differentiation-inducing activity than the (–)-piperitenone oxide form, highlighting the stereospecificity of its action.[9] The epoxide group is considered crucial for this biological activity.[9][10]

Cytotoxicity and Apoptosis

While direct studies on this compound-induced apoptosis are still emerging, its cytotoxic effects against various cancer cell lines have been documented.[11] It is hypothesized that this compound may induce apoptosis through the intrinsic or mitochondrial pathway, a mechanism inferred from studies on structurally related compounds.[5] This pathway involves increased mitochondrial membrane permeability and the release of pro-apoptotic factors, leading to the activation of caspases.[5]

Quantitative Data: Anticancer and Cytotoxic Effects

| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 / Effect | Reference |

| Piperitenone (B1678436) Oxide | RCM-1 | Human Colon Cancer | Differentiation Assay | - | Potent Inducer | [1][11] |

| Piperitenone Oxide | Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 18.2 ± 6.3 µg/mL | [11] |

| Piperitenone Oxide | HepG2 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 27.3 ± 15.5 µg/mL | [11] |

Hypothesized Signaling Pathway for Differentiation

The precise molecular mechanism for this compound-induced differentiation is not fully elucidated. However, a hypothesized pathway involves the interaction of this compound with a cellular receptor or target, potentially modulating signaling pathways like the TGF-β/SMAD pathway. This interaction is thought to alter the expression of downstream effector proteins and genes, ultimately leading to cell differentiation.[1]

Experimental Protocol: RCM-1 Cell Differentiation Assay

This protocol outlines the primary method to assess the differentiation-inducing activity of this compound in RCM-1 cells.[6][9]

Materials:

-

RCM-1 human colon cancer cell line

-

DMEM/F-12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Phase-contrast microscope

Procedure:

-

Cell Seeding: Seed RCM-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Observation: Incubate the cells for an appropriate period (e.g., 4 days) to allow for differentiation.[9] Observe the cells daily under a phase-contrast microscope for morphological changes, specifically the formation of duct-like structures.

-

Quantification: Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system. Alternatively, assess the activity of a differentiation marker such as alkaline phosphatase (ALP).[9]

Antimicrobial Activity: A Dual Threat to Pathogens

This compound has demonstrated promising activity against a range of pathogens, including bacteria.[5] Its mechanism is thought to involve the disruption of the bacterial cytoplasmic membrane, leading to a loss of cellular integrity.[5][12]

Synergistic Effects with Conventional Antibiotics

A particularly interesting aspect of this compound's antimicrobial properties is its ability to act synergistically with conventional antibiotics, potentially offering a strategy to combat antibiotic resistance.[12] By compromising the bacterial membrane, this compound may facilitate the entry of antibiotics into the bacterial cell, enhancing their efficacy.[12]

Quantitative Data: Antimicrobial Activity (MIC and Synergy)

| Organism | Compound/Combination | Metric | Value | Interpretation | Reference |

| Escherichia coli | Piperitenone Oxide | Average MIC | 512.2 ± 364.7 µg/ml | - | [13] |

| Staphylococcus aureus | Piperitenone Oxide | Average MIC | 172.8 ± 180.7 µg/ml | - | [13] |

| E. coli | Amikacin/PEO | Average FICI | ≤ 0.5 | Synergy | [12] |

| E. coli | Ampicillin/PEO | Average FICI | ≤ 0.5 | Synergy | [12] |

| E. coli | Ceftazidime/PEO | Average FICI | ≤ 0.5 | Synergy | [12] |

| E. coli | Meropenem/PEO | Average FICI | ≤ 0.5 | Synergy | [12] |

| S. aureus | Ceftriaxone/PEO | FICI | - | Synergy in 67.86% of assays | [12] |

| S. aureus | Levofloxacin/PEO | FICI | - | Synergy in 67.86% of assays | [12] |

| S. aureus | Linezolid/PEO | FICI | - | Synergy in 67.86% of assays | [12] |

Proposed Mechanism of Synergistic Action

The proposed synergistic mechanism involves this compound disrupting the bacterial cell membrane, which increases its permeability and allows for enhanced uptake of the conventional antibiotic, leading to a more potent antimicrobial effect.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Piperitenone oxide

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include positive (bacteria and MHB) and negative (MHB only) growth controls.

-

Incubation: Cover the plates and incubate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, though the specific molecular pathways are still under investigation.[14][15] It is hypothesized that its effects are mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16]

Quantitative Data: Anti-inflammatory Activity

Due to limited public data on pure this compound, data from the essential oil of Mentha suaveolens, where this compound is the major constituent, is used as a proxy for in-vivo comparisons.[14]

| Assay Model | Treatment | Dose | % Inhibition of Edema | Reference |

| Carrageenan-induced paw edema | Mentha suaveolens essential oil | 200 mg/kg | 68.3% | [14] |

| Carrageenan-induced paw edema | Indomethacin (standard drug) | 10 mg/kg | 75.4% | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate acute anti-inflammatory activity.[16]

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Carrageenan (1% solution in saline)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide animals into groups: Control (Vehicle), Positive Control (e.g., Indomethacin), and Test Groups (this compound at various doses).

-

Compound Administration: Administer the vehicle, standard drug, or this compound orally one hour before carrageenan injection.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Insecticidal Activity: A Neurotoxic Agent

This compound has shown significant efficacy against a range of insect pests, acting as a larvicidal, ovicidal, repellent, and reproduction-retardant agent.[4][17] Its insecticidal action is primarily attributed to its neurotoxic effects.[18]

Dual Mechanism of Action

The insecticidal action of this compound is believed to be multifaceted, targeting the insect nervous system through a dual mechanism:

-

Acetylcholinesterase (AChE) Inhibition: this compound inhibits AChE, a critical enzyme that breaks down the neurotransmitter acetylcholine. This leads to the accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and death of the insect.[4]

-

Octopamine (B1677172) Receptor Interaction: It is also proposed that this compound interacts with octopamine receptors, disrupting essential physiological processes in insects.[19]

Quantitative Data: Insecticidal Activity

| Target Pest | Bioassay Type | Metric | Value | Reference |

| Anopheles stephensi (Malarial vector) | Larvicidal | LD50 | 61.64 µg/mL | [4][19] |

| Anopheles stephensi | Ovicidal | IH50 | 25.77 µg/mL | [4] |

| Anopheles stephensi | Adulticidal (Vapor Toxicity) | LC50 | 19.9 mg/mL | [4] |

| Culex quinquefasciatus (Vector of filariasis) | Larvicidal | LD50 | 17 mg/L | [4] |

| Stored Product Pests | Adulticidal & Larvicidal | Mortality | High mortality at 500-1000 ppm | [4] |

Proposed Insecticidal Signaling Pathways

Experimental Protocol: Larvicidal Bioassay

This protocol is adapted from standard methods for evaluating the larvicidal activity of compounds against mosquito larvae.[4][19]

Materials:

-

Fourth instar larvae of the target mosquito species (e.g., Aedes aegypti or Anopheles stephensi)

-

This compound

-

Ethanol or DMSO (as a solvent)

-

Beakers or vials

-

Tap water

Procedure:

-

Test Solutions: Prepare a series of concentrations of this compound in tap water. A small amount of solvent may be used to dissolve the compound initially.

-

Exposure: Introduce a specific number of larvae (e.g., 20) into vials containing the test solutions. A control group with tap water and the solvent should be included.

-

Mortality Recording: Record larval mortality after 24 hours of exposure.

-

LD50 Calculation: Calculate the lethal dose 50 (LD50) values from the mortality data using appropriate statistical methods (e.g., Probit analysis).

Other Biological Activities and Considerations

Modulation of Cholesterol Metabolism

Recent research has suggested that this compound may modulate cholesterol metabolism by reducing the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels.[20] This indicates a potential and novel mechanism of action that warrants further investigation.[5][20]

Genotoxicity

It is important to note that some studies have raised concerns about the potential genotoxicity of this compound.[5][21][22] In vitro studies have shown that it can induce both point mutations and DNA damage.[23] Computational predictions have identified the epoxide function and the α,β-unsaturated carbonyl as possible structural alerts for DNA damage.[21][22] Further in vivo evaluations are necessary to understand the full genotoxicity profile.[21]

This compound is a natural compound with a remarkable spectrum of biological activities that position it as a promising candidate for further investigation in the fields of oncology, infectious diseases, inflammation, and pest management. Its ability to induce differentiation in cancer cells, act synergistically with antibiotics, and exhibit potent insecticidal effects highlights its therapeutic and practical potential. However, the concerns regarding its genotoxicity necessitate careful evaluation in future studies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire continued research to unlock the full potential of this multifaceted molecule for the benefit of human health and agriculture.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated this compound, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genotoxicity assessment of piperitenone oxide: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Piperitone Oxide: A Technical Guide to its Insecticidal and Repellent Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide, a monoterpenoid found in the essential oils of various Mentha species, has emerged as a promising natural alternative to synthetic insecticides.[1] Its demonstrated efficacy against a range of insect pests, from disease vectors to agricultural and stored product pests, is attributed to a multifaceted mode of action, primarily targeting the insect nervous system.[1][2] This technical guide provides a comprehensive overview of the insecticidal and repellent properties of piperitone oxide, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action and experimental workflows. The information compiled herein is intended to support further research and development of this compound as a viable biopesticide.

Quantitative Efficacy of this compound

The insecticidal and repellent activities of this compound have been quantified against various insect species. The following tables summarize the key efficacy data from published studies, providing a comparative overview of its potency.

Table 1: Insecticidal Activity of this compound against Anopheles stephensi

| Bioassay Type | Metric | Value | Reference |

| Larvicidal (4th instar larvae) | LD50 | 61.64 µg/mL | [3][4] |

| Ovicidal | IH50 | 25.77 µg/mL | [1] |

| Ovicidal | Concentration for 100% Inhibition | 75.0 µg/mL | [3][4] |

| Oviposition Deterrent | Concentration for Complete Inhibition | 60.0 µg/mL | [3][4] |

| Adulticidal (Vapor Toxicity) | LC50 | 19.9 mg/mL | [1] |

| Developmental Toxicity | Concentration for Complete Inhibition of Adult Emergence | 10.0 µg/mL | [4] |

Table 2: Insecticidal Activity of this compound against Stored-Product Pests

| Target Insect | Bioassay Method | Efficacy Metric (LC50/LD50) | Value | Reference |

| Tribolium castaneum (Red Flour Beetle) | Contact Toxicity (Topical Application) | LD50 | 13.1 µ g/insect | [5] |

| Tribolium castaneum (Red Flour Beetle) | Fumigant Toxicity | LC50 | 4.8 µL/L air | [5] |

| Sitophilus zeamais (Maize Weevil) | Contact Toxicity (Topical Application) | LD50 | 24.6 µ g/insect | [5] |

| Oryzaephilus surinamensis (Saw-toothed Grain Beetle) | Adulticidal & Larvicidal | Mortality | High mortality at 500-1000 ppm | [1] |

Table 3: Repellent Activity of this compound

| Target Insect | Repellency Metric | Dose for Complete Repellency (1h) | Reference |

| Anopheles stephensi | Complete Repellency | 10.0 mg/mL | [6] |

Mechanism of Action

The insecticidal action of this compound is primarily neurotoxic, targeting the insect's nervous system through a dual mechanism of action.[1] This multi-target approach is advantageous in potentially mitigating the development of insecticide resistance.[1]

Acetylcholinesterase (AChE) Inhibition

This compound acts as an inhibitor of acetylcholinesterase (AChE), a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1][5] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[1][5]

Octopamine (B1677172) Receptor Modulation

This compound also interacts with octopamine receptors in insects.[1][4] Octopamine is a key neurohormone, neurotransmitter, and neuromodulator in invertebrates, regulating vital processes such as behavior, movement, and metabolism.[1][7] By interfering with octopamine signaling, this compound can disrupt these essential functions, contributing to its overall insecticidal effect.[1][4] It is suggested that this interaction can lead to an increase in cyclic AMP (cAMP) levels, causing subsequent physiological disruptions.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the insecticidal and repellent potential of this compound.

Larvicidal Bioassay

This protocol is adapted from standard methods for evaluating the larvicidal activity of essential oils and their components against mosquito larvae.[1][8]

-

Objective: To determine the lethal concentration (LC50) of this compound against mosquito larvae (e.g., Aedes aegypti or Anopheles stephensi).

-

Materials:

-

This compound

-

Ethanol (or a suitable solvent)

-

Distilled water

-

Late 3rd or early 4th instar larvae of the target mosquito species

-

250 mL glass beakers or disposable cups

-

Pipettes

-

-

Procedure:

-

Stock Solution Preparation: Prepare a 1% stock solution of this compound in ethanol.[1]

-

Test Concentrations: Prepare a series of test concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution in distilled water.[1] A control group with the solvent and a negative control with only distilled water should be prepared.

-

Exposure: Place 20-25 larvae in each beaker containing 100 mL of the respective test solution.[8] Each concentration should be replicated at least three times.

-

Incubation: Maintain the beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.[1]

-

Mortality Assessment: Record larval mortality after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.[1][8]

-

-

Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.[1][9]

Contact Toxicity Bioassay (Topical Application)

This method determines the intrinsic toxicity of a compound when applied directly to the insect's body.[5]

-

Objective: To determine the median lethal dose (LD50) of this compound against adult insects (e.g., Tribolium castaneum).

-

Materials:

-

This compound

-

Acetone (B3395972) (or another suitable volatile solvent)

-

Micro-applicator

-

Adult insects of a specific age and uniform size

-

Petri dishes

-

Controlled environment chamber

-

-

Procedure:

-

Insect Rearing: Rear the target insects on a suitable diet under controlled conditions (e.g., 28 ± 2°C, 65 ± 5% RH, 12:12 h L:D).[5]

-

Preparation of Test Solutions: Dissolve this compound in acetone to prepare a series of concentrations.[5]

-

Application: Use a micro-applicator to apply a precise volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of each insect.[5] A control group is treated with the solvent alone.

-

Observation: After treatment, transfer the insects to clean petri dishes with a food source and maintain them under the same controlled conditions. Assess mortality at 24, 48, and 72 hours post-treatment.[5]

-

-

Data Analysis: Subject the mortality data to probit analysis to determine the LD50 value and its 95% confidence limits.[5]

Fumigant Toxicity Bioassay

This assay evaluates the toxicity of the vapor phase of a compound.[5]

-

Objective: To determine the median lethal concentration (LC50) of this compound vapor against adult insects.

-

Materials:

-

This compound

-

Filter paper discs

-

Glass jars or sealed containers of a known volume

-

Adult insects

-

-

Procedure:

-

Preparation: Apply a specific amount of this compound to a filter paper disc.

-

Exposure: Place the treated filter paper inside the sealed container with a known number of adult insects. The filter paper should not be in direct contact with the insects.

-

Incubation: Keep the containers under controlled temperature and humidity for a defined exposure period (e.g., 24 hours).[5]

-

Mortality Assessment: After the exposure period, transfer the insects to clean containers with food and assess mortality.[5]

-

-

Data Analysis: Use probit analysis to calculate the LC50, the concentration of the vapor in the air that kills 50% of the test insects.[5]

Repellency Bioassay (Arm-in-Cage Method)

This is a standard method for evaluating the repellency of a substance against biting insects.[10][11]

-

Objective: To determine the complete protection time (CPT) of this compound against host-seeking mosquitoes.

-

Materials:

-

This compound solution in a suitable carrier (e.g., ethanol)

-

Test cages containing adult female mosquitoes

-

Human volunteers (with appropriate ethical approval)

-

-

Procedure:

-

Volunteer Preparation: Volunteers should avoid using any fragrances on the day of the test.[12]

-

Repellent Application: Apply a standardized dose of the this compound solution to a defined area on the volunteer's forearm.[12] The other arm can serve as an untreated control.

-

Exposure: The volunteer inserts the treated arm into the cage of mosquitoes for a specified period.[10]

-

Observation: The time until the first confirmed bite is recorded. This is the CPT.[10]

-

-

Data Analysis: The mean CPT is calculated from multiple volunteers to determine the duration of repellent efficacy.[12]

Conclusion

This compound demonstrates significant potential as a natural insecticide and repellent. Its broad-spectrum activity, coupled with a dual mode of action targeting the insect nervous system, makes it a compelling candidate for the development of new biopesticides. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the capabilities of this promising monoterpenoid. Future research should focus on formulation development to enhance stability and efficacy, as well as field trials to validate its performance under practical conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperitenone oxide as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. benchchem.com [benchchem.com]

Antimicrobial and Antifungal Properties of Piperitone Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial and antifungal activities of piperitone (B146419) oxide, a monoterpenoid ketone found in various essential oils.[1] This document summarizes key quantitative data, details common experimental protocols for assessing its efficacy, and visualizes its proposed mechanism of action and experimental workflows.

Quantitative Antimicrobial and Antifungal Activity

Piperitone oxide has demonstrated notable activity against a range of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

Antibacterial Activity

Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. A significant body of research has focused on its activity against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Strains

| Microorganism | Strain Type | MIC Range (µg/mL) | Average MIC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates (28 strains) | 32 - 1024 | 172.8 ± 180.7 | [3][4] |

| Escherichia coli | Clinical Isolates (10 strains) | 32 - 1024 | 512.2 ± 364.7 | [3][4] |

Synergistic Antibacterial Activity

This compound has also been investigated for its synergistic effects when combined with conventional antibiotics. This approach can enhance the efficacy of existing drugs and potentially overcome microbial resistance.[4] The Fractional Inhibitory Concentration Index (FICI) is used to quantify these interactions, with a value of ≤ 0.5 indicating synergy.[5]

Table 2: Synergistic Activity of this compound with Antibiotics against S. aureus and E. coli

| Combination (this compound + Antibiotic) | Target Microorganism | Interaction | FICI Value | Reference |

| Amikacin | E. coli | Synergy | ≤ 0.5 | [3] |

| Ampicillin | E. coli | Synergy | ≤ 0.5 | [3] |

| Ceftazidime | E. coli | Synergy | ≤ 0.5 | [3] |

| Meropenem | E. coli | Synergy | ≤ 0.5 | [3] |

| Minocycline | E. coli | Synergy | ≤ 0.5 | [3] |

| Ceftriaxone | S. aureus | Synergy (in 67.86% of assays) | ≤ 0.5 | [5] |

| Levofloxacin | S. aureus | Synergy (in 67.86% of assays) | ≤ 0.5 | [5] |

| Linezolid | S. aureus | Synergy (in 67.86% of assays) | ≤ 0.5 | [5] |

| Ampicillin | S. aureus | Synergy (in 57.14% of assays) | ≤ 0.5 | [5] |

| Penicillin | S. aureus | Synergy (in 53.57% of assays) | ≤ 0.5 | [5] |

| Minocycline | S. aureus | Synergy (in 42.86% of assays) | ≤ 0.5 | [5] |

| Meropenem | S. aureus | Synergy (in 35.71% of assays) | ≤ 0.5 | [5] |

Antifungal Activity

The antifungal properties of this compound have also been reported, although they are less extensively studied than its antibacterial effects. Essential oils containing this compound have shown inhibitory activity against various fungal species.[6] For instance, an essential oil with piperitenone (B1678436) oxide as a major constituent demonstrated strong antifungal activity against Aspergillus niger at a minimum concentration of 25 mg/mL.[7]

Proposed Mechanism of Action

The primary antimicrobial mechanism of this compound, similar to many components of essential oils, is attributed to its ability to disrupt the integrity of the bacterial cytoplasmic membrane.[3][4][5] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5] When used in combination with other antibiotics, it is proposed that this membrane disruption facilitates the entry of the partner antibiotic into the bacterial cell, thereby enhancing its antimicrobial effect.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial and synergistic activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][5]

a. Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on a suitable agar (B569324) medium at 37°C for 18-24 hours.[2]

-

A suspension of the colonies is made in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][5]

-

This suspension is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.[2]

b. Microdilution Assay:

-

The assay is conducted in sterile 96-well microtiter plates.[2]

-

100 µL of MHB is added to each well.[5] To ensure the solubility of this compound, dimethyl sulfoxide (B87167) (DMSO) can be used at a final concentration that does not inhibit bacterial growth (e.g., 2% v/v).[4][5]

-

Serial two-fold dilutions of this compound are prepared in the wells.[5]

-

50 µL of the prepared bacterial inoculum is added to each well.[2][5]

-

Positive (broth with bacteria) and negative (broth only) controls are included.[2]

-

The plates are covered and incubated at 37°C for 16-24 hours.[2][5]

c. Determination of MIC:

-

The MIC is identified as the lowest concentration of this compound where no visible bacterial growth is observed.[2][5] This can be assessed visually or by using a growth indicator like tetrazolium dye (MTT).[3]

Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.[5]

a. Assay Setup:

-

In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis.[5]

-

Simultaneously, serial dilutions of the chosen antibiotic are made along the y-axis.[5] This creates a matrix of various concentration combinations of the two agents.[5]

b. Inoculation and Incubation:

-

Each well is inoculated with the bacterial suspension prepared as described for the MIC assay.[5]

-

The plate is incubated under the same conditions (37°C for 16-24 hours).[5]

c. Calculation of Fractional Inhibitory Concentration Index (FICI):

-

The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[5]

d. Interpretation of FICI Values:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI < 1

-

Indifferent: 1 < FICI ≤ 2

-

Antagonistic: FICI > 2[5]

References

- 1. Chemical Composition, Antioxidant Properties, and Antibacterial Activity of Essential Oils of Satureja macrostema (Moc. and Sessé ex Benth.) Briq | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli [frontiersin.org]

- 4. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anticancer and Differentiation-Inducing Effects of Piperitone Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419) oxide, a monoterpene found in the essential oils of plants such as spearmint (Mentha spicata), has emerged as a compound of interest for its potential anticancer properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of piperitone oxide's effects on cancer cells, with a primary focus on its ability to induce cellular differentiation and apoptosis. While research specifically on this compound is still developing, this document consolidates the available data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways, drawing parallels with the structurally similar and more extensively studied compound, piperine. The information presented herein is intended to serve as a foundational resource to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring monoterpene characterized by an epoxide ring and an α,β-unsaturated ketone, a chemical structure believed to be integral to its biological activities.[1] Research has highlighted its potential as an anticancer agent, primarily through its demonstrated ability to induce differentiation in human colon cancer cells.[1][2][3] This is a significant finding, as differentiation therapy aims to revert malignant cells to a more mature, non-proliferative state.[4] Additionally, while direct evidence is still emerging, studies on analogous compounds suggest that this compound may also exert its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][5] This guide will delve into the quantitative data available, provide detailed methodologies for key experimental assays, and illustrate the complex biological processes involved.

Quantitative Data on Anticancer Effects

The publicly available quantitative data on the direct anticancer effects of this compound is limited. However, data from studies on the RCM-1 human colon cancer cell line qualitatively describe it as a potent inducer of differentiation.[6] For comparative purposes, this section includes quantitative data on this compound's effect on PCSK9 inhibition and the cytotoxic effects of the related compound, piperine, on various cancer cell lines.

Table 1: Efficacy of this compound and Piperine in Various Cancer Cell Lines

| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 | Reference |

| This compound | RCM-1 | Human Colon Cancer | Differentiation | - | Potent Inducer | [7] |

| This compound | Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 18.2 ± 6.3 µg/mL | [7] |

| Piperine | DLD-1 | Human Colorectal Cancer | MTT | 48 | ~125 µM | [8] |

| Piperine | SW480 | Human Colorectal Cancer | MTT | 48 | ~125 µM | [8] |

| Piperine | HT-29 | Human Colorectal Cancer | MTT | 48 | ~125 µM | [8] |

| Piperine | Caco-2 | Human Colorectal Cancer | MTT | 48 | ~125 µM | [8] |

| Piperine | 4T1 | Mouse Breast Cancer | MTT | 24 | 800 µM | [7] |

| Piperine | K-562 | Human Leukemia | Cytotoxicity | - | Strong | [9] |

Signaling Pathways

The precise molecular pathways through which this compound exerts its effects are not yet fully elucidated. However, based on its structure and the known mechanisms of related compounds like piperine, several signaling pathways are hypothesized to be involved.

Hypothesized Signaling Pathway for this compound-Induced Differentiation

While the specific pathway for this compound in RCM-1 cells is unknown, cancer cell differentiation is often governed by key signaling cascades that regulate cell growth and morphogenesis.[6] Pathways such as the Wnt, Notch, and TGF-β signaling pathways are known to be crucial in the differentiation of colon cancer cells.[2][3] It is plausible that this compound interacts with one or more of these pathways to promote a differentiated phenotype.

Caption: Hypothesized signaling pathway for this compound-induced differentiation.

Putative Signaling Pathway for this compound-Induced Apoptosis (Inferred from Piperine)

The mechanism of this compound-induced apoptosis is thought to be similar to that of piperine, which involves the intrinsic or mitochondrial pathway.[1] This pathway is initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[1][6]

Caption: Putative mitochondrial pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer and differentiation-inducing effects of this compound.

RCM-1 Cell Culture

The RCM-1 human rectal adenocarcinoma cell line is crucial for studying the differentiation-inducing effects of this compound.[6]

-

Materials:

-

RCM-1 Cell Line

-

DMEM/F-12 (1:1) medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75) and plates (6-well, 24-well, 96-well)

-

Incubator (37°C, 5% CO₂)

-

-

Protocol:

-

Maintain RCM-1 cells in DMEM/F-12 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:6 split ratio.[5]

-

Differentiation-Inducing Assay (Duct Formation)

This assay is the primary method to qualitatively and quantitatively assess the differentiation-inducing activity of this compound in RCM-1 cells.[5]

-

Materials:

-

RCM-1 cells

-

Complete growth medium (as above)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Phase-contrast microscope

-

-

Protocol:

-

Seed RCM-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[5]

-

Incubate for 24 hours to allow for cell attachment.[5]

-

Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should not exceed 0.1% (v/v).[5]

-

Replace the medium with 100 µL of medium containing the desired concentrations of this compound or a vehicle-only control.[5]

-

Incubate the plate at 37°C and 5% CO₂ for 48-72 hours.[6]

-

Observe the cells daily under a phase-contrast microscope for the formation of duct-like structures.[6]

-

Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system.[6]

-

Caption: Workflow for assessing this compound-induced differentiation.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

-

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or other formazan (B1609692) solubilizing agent

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat cells with serial dilutions of this compound for 24, 48, or 72 hours.[7] Include vehicle and negative controls.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assessment: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Materials:

-

This compound-treated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.[7]

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[7]

-

Wash the cells twice with cold PBS.[7]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]

-

Incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

-

Caption: Experimental workflow for assessing apoptosis via flow cytometry.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated differentiation-inducing activity against human colon cancer cells.[1][3] While its complete anticancer profile and mechanisms of action are still under investigation, the available evidence suggests a multifaceted effect that may also involve the induction of apoptosis and cell cycle arrest. The superior activity of the (+)-piperitenone oxide enantiomer indicates a specific biological interaction that warrants further exploration.[10][11]

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values for cytotoxicity and ED50 values for differentiation in a broader range of cancer cell lines.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in both differentiation and apoptosis.

-

In Vivo Studies: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.

-

Structure-Activity Relationship: Synthesizing and testing analogs of this compound to optimize its potency and therapeutic index.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel therapeutic agent for cancer treatment.

References

- 1. rupress.org [rupress.org]

- 2. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Biomarkers and Signaling Pathways of Cancer Stem Cells in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China | PLOS One [journals.plos.org]

- 10. Investigation on the Epoxidation of Piperitenone, and Structure-activity Relationships of Piperitenone Oxide for Differentiation-inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Piperitone Oxide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Piperitone (B146419) oxide is a naturally occurring oxygenated monoterpene found in the essential oils of various aromatic plants, particularly within the Mentha genus.[1][2] As a volatile organic compound, it contributes to the characteristic aroma of these plants and has garnered significant scientific interest for its diverse biological activities.[1][3] These activities, including cytotoxic, insecticidal, and potential cholesterol-modulating effects, position piperitone oxide as a promising candidate for further investigation in drug discovery and development.[2][4][5][6]

This technical guide provides a comprehensive overview of this compound, detailing its presence in essential oils, physicochemical properties, and methodologies for its extraction, analysis, and biological evaluation. It further explores the current understanding of the signaling pathways it may modulate, offering a valuable resource for researchers in natural product chemistry, pharmacology, and therapeutics.

Chemical Identification and Properties

This compound exists as different stereoisomers, including cis- and trans-piperitone oxide.[7][8] The specific isomer can influence its biological activity. Care must be taken to distinguish this compound from the structurally similar piperitenone (B1678436) oxide, which contains a double bond in its cyclohexene (B86901) ring.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [7][10] |

| Molecular Weight | 168.23 g/mol | [7] |

| CAS Number | 5286-38-4 (for the general compound) | [10] |

| Appearance | Colorless to pale yellow liquid (estimated) | [8] |

| Water Solubility | Slightly soluble (1.96 g/L estimated) | [11] |

| logP | 1.8 - 2.26 | [7][11] |

Natural Occurrence and Quantitative Data

This compound is a significant constituent of essential oils from several plant species, especially within the Lamiaceae family. The concentration of this compound can vary substantially based on the plant species, chemotype, geographical origin, and harvesting time.[12] Mentha species are particularly rich sources.[2][12]

Table 2: Concentration of this compound in Various Essential Oils

| Plant Species | Plant Part | Percentage of this compound in Essential Oil (%) | Reference |

| Mentha longifolia (from Jordan) | Aerial Parts | 83.7 | [12][13] |

| Mentha suaveolens | Aerial Parts | 73.77 ± 6.41 | [12] |

| Mentha longifolia (from Lithuania) | Aerial Parts | 44.2 - 57.2 | [12][14] |

| Mentha spicata | Leaves | Can be a major component | [12] |